1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea
Description
This compound belongs to the tetrahydrothiazolo[5,4-c]pyridine class, characterized by a bicyclic scaffold fused with a thiazole ring. Its structure features a 2-bromobenzoyl substituent at the 5-position of the thiazolopyridine core and a cyclopentylurea group at the 2-position. The bromobenzoyl moiety likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets, while the cyclopentylurea group may contribute to solubility and metabolic stability.
Properties
IUPAC Name |
1-[5-(2-bromobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c20-14-8-4-3-7-13(14)17(25)24-10-9-15-16(11-24)27-19(22-15)23-18(26)21-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJSQVMZSNNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The bromobenzoyl group is then introduced via a bromination reaction, followed by the attachment of the cyclopentylurea moiety through a urea formation reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromobenzoyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for diseases such as cancer or infectious diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can enhance binding affinity through halogen bonding, while the thiazolopyridine core can interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolopyridine Scaffolds
JYQ-55 : (3S)-1-Cyano-N-(5-(1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-pyrrolidine-3-carboxamide
- Key Differences: Substituent at 5-position: JYQ-55 replaces the bromobenzoyl group with a tetrahydrofuran-methyl-triazole-carbonyl moiety.
- Pharmacological Profile :
Bromine-Containing Heterocyclic Analogues
2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole
- Key Differences: Core structure: A tetrahydrothieno[3,2-c]pyridine scaffold replaces thiazolo[5,4-c]pyridine, altering electronic properties due to sulfur vs. nitrogen positioning. Bromine placement: Bromine is located on a pyridine ring rather than a benzoyl group, which may influence halogen bonding or π-stacking interactions .
- The bromopyridinyl group could enhance metabolic stability compared to bromobenzoyl derivatives .
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Selectivity : JYQ-55 demonstrates superior selectivity for PARK7 compared to the target compound, which lacks published selectivity data. This highlights the critical role of substituent design in target engagement .
- Data Gaps: No direct activity or toxicity data are available for 1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea. Further studies are needed to elucidate its biological profile.
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves a multi-step process:
Core Formation : Construct the thiazolo[5,4-c]pyridine ring via cyclization reactions, using catalysts like Pd(PPh₃)₄ for coupling steps.
Functionalization : Introduce the 2-bromobenzoyl group at position 5 via nucleophilic acyl substitution, requiring anhydrous conditions (e.g., THF, 0–5°C).
Urea Linkage : React the intermediate with cyclopentyl isocyanate under inert atmosphere (N₂/Ar) to form the urea moiety.
Key Considerations : Use HPLC (≥95% purity) and ¹H/¹³C NMR for intermediate validation. Reaction yields improve with slow addition of reagents and controlled temperature gradients .
Q. Which analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry of the thiazolo-pyridine core (e.g., distinguishing C-2 vs. C-7 protons). For ambiguous signals, 2D techniques (COSY, HSQC) are recommended .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity and detect side products from incomplete cyclization.
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular formula, particularly for bromine isotope patterns .
Q. What biological targets are associated with this structural class?
Thiazolo-pyridine derivatives are explored as kinase inhibitors (e.g., JAK2, BTK) due to their ATP-binding site compatibility. The 2-bromobenzoyl group may enhance hydrophobic interactions, while the urea linker improves solubility for in vitro assays .
Advanced Research Questions
Q. How can low yields in the final urea coupling step be optimized?
Methodological Solutions :
- Catalyst Screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig coupling if traditional methods fail.
- Solvent Effects : Switch from THF to DMF for higher polarity, which stabilizes transition states in urea formation.
- Temperature Control : Conduct reactions at 50–60°C to balance kinetics and byproduct suppression.
Data-Driven Approach : Compare yields under varied conditions (Table 1).
| Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Standard (THF, 25°C) | None | THF | 45 | 92 |
| Optimized (DMF, 60°C) | Pd₂(dba)₃ | DMF | 72 | 97 |
Q. How to resolve conflicting NOESY data for the thiazolo-pyridine core?
Stepwise Approach :
Cross-Validation : Compare experimental NOESY correlations with DFT-calculated structures (e.g., Gaussian 16 B3LYP/6-31G*).
X-ray Crystallography : If crystals are obtainable (e.g., via vapor diffusion with ethyl acetate/hexane), use single-crystal XRD to confirm spatial arrangement.
Isotopic Labeling : Synthesize a ¹³C-labeled analog to clarify ambiguous cross-peaks .
Q. How to design a structure-activity relationship (SAR) study for this compound?
Framework :
Core Modifications : Synthesize analogs with substituents at C-2 (e.g., methyl, nitro) to probe steric/electronic effects.
Urea Variants : Replace cyclopentyl with cyclohexyl or aryl groups to assess solubility-bioactivity trade-offs.
Assay Design : Test kinase inhibition (IC₅₀) using FRET-based assays (e.g., Z′-LYTE® kinase kits) and validate with cellular models (e.g., Ba/F3 JAK2-dependent lines) .
Q. What strategies mitigate degradation during long-term stability studies?
- Stress Testing : Expose the compound to heat (40°C), UV light (254 nm), and pH extremes (1–13) for 7–14 days.
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed urea to amine).
- Formulation : Add antioxidants (e.g., BHT) or lyophilize for storage at –20°C .
Q. How to address discrepancies in biological activity between batches?
Purity Reassessment : Quantify trace impurities (e.g., residual Pd) via ICP-MS.
Conformational Analysis : Compare circular dichroism (CD) spectra to rule out stereochemical drift.
Solubility Check : Measure kinetic solubility in assay buffers (e.g., PBS with 0.01% Tween-80) .
Data Contradiction & Theoretical Frameworks
Q. How to reconcile conflicting kinase inhibition data in literature?
Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) using guidelines from Journal of Medicinal Chemistry.
- Structural Reanalysis : Confirm compound identity via 2D NMR if commercial sources are inconsistent.
- Theoretical Alignment : Cross-reference results with molecular docking studies (e.g., AutoDock Vina) to validate binding poses .
Q. What theoretical frameworks guide the design of derivatives for improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
